molecular formula C15H16N4O3S B2876220 methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448051-27-1

methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2876220
CAS No.: 1448051-27-1
M. Wt: 332.38
InChI Key: FCDDFSNHTWBWTN-UHFFFAOYSA-N
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Description

Methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring and a tetrahydroisoquinoline moiety

Scientific Research Applications

Methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the thiadiazole ring followed by its attachment to the tetrahydroisoquinoline scaffold. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism by which methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and tetrahydroisoquinoline moiety can bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate
  • Methyl 4-[2-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3-thiazol-4-yl]butanoate
  • 4-methoxy-3-(4-methyl-1,2,3-thiadiazole-5-amido)benzoic acid

Uniqueness

Methyl 7-(4-methyl-1,2,3-thiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 7-[(4-methylthiadiazole-5-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-9-13(23-18-17-9)14(20)16-12-4-3-10-5-6-19(15(21)22-2)8-11(10)7-12/h3-4,7H,5-6,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDDFSNHTWBWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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